molecular formula C7H14N2O3S2 B12062875 3-(Ethyldisulfanyl)-L-alanylglycine CAS No. 63695-95-4

3-(Ethyldisulfanyl)-L-alanylglycine

Cat. No.: B12062875
CAS No.: 63695-95-4
M. Wt: 238.3 g/mol
InChI Key: OHGDCZQFOLDGGR-YFKPBYRVSA-N
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Description

Glycine, N-[3-(ethyldithio)-L-alanyl]- is a derivative of glycine, an amino acid that plays a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-[3-(ethyldithio)-L-alanyl]- typically involves the protection of amino and carboxyl groups, followed by the introduction of the ethyldithio group. One common method includes the use of N-(tert-butoxycarbonyl)-L-alanine as a starting material. The ethyldithio group is introduced via a nucleophilic substitution reaction using ethyl disulfide under basic conditions. The final deprotection step yields the desired compound.

Industrial Production Methods

Industrial production of Glycine, N-[3-(ethyldithio)-L-alanyl]- may involve large-scale synthesis using automated peptide synthesizers

Chemical Reactions Analysis

Types of Reactions

Glycine, N-[3-(ethyldithio)-L-alanyl]- can undergo various chemical reactions, including:

    Oxidation: The ethyldithio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to yield thiols.

    Substitution: The ethyldithio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Glycine, N-[3-(ethyldithio)-L-alanyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in protein structure and function.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Glycine, N-[3-(ethyldithio)-L-alanyl]- involves its interaction with various molecular targets and pathways. The ethyldithio group can modulate the reactivity and binding affinity of the compound, influencing its biological activity. For example, it may interact with thiol-containing enzymes or proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    Glycine: The simplest amino acid, lacking the ethyldithio group.

    L-Alanine: Another amino acid, structurally similar but without the ethyldithio modification.

    Cysteine: Contains a thiol group, similar in reactivity to the ethyldithio group.

Uniqueness

Glycine, N-[3-(ethyldithio)-L-alanyl]- is unique due to the presence of the ethyldithio group, which imparts distinct chemical reactivity and potential biological activity. This modification can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable tool in various research applications.

Properties

CAS No.

63695-95-4

Molecular Formula

C7H14N2O3S2

Molecular Weight

238.3 g/mol

IUPAC Name

2-[[(2R)-2-amino-3-(ethyldisulfanyl)propanoyl]amino]acetic acid

InChI

InChI=1S/C7H14N2O3S2/c1-2-13-14-4-5(8)7(12)9-3-6(10)11/h5H,2-4,8H2,1H3,(H,9,12)(H,10,11)/t5-/m0/s1

InChI Key

OHGDCZQFOLDGGR-YFKPBYRVSA-N

Isomeric SMILES

CCSSC[C@@H](C(=O)NCC(=O)O)N

Canonical SMILES

CCSSCC(C(=O)NCC(=O)O)N

Origin of Product

United States

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